

An In-depth Technical Guide to 3-Isoxazamine: Physical and Chemical Properties

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Compound of Interest

Compound Name: 3-Isoxazamine

Cat. No.: B106053

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Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Isoxazamine** (also known as 3-aminoisoxazole), a heterocyclic amine with significant potential in medicinal chemistry and drug development. This document consolidates key data on its molecular characteristics, spectroscopic profile, and relevant biological context. Detailed experimental protocols for its synthesis and characterization are provided to support further research and application.

Chemical Identity and Physical Properties

3-Isoxazamine is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. Its structure consists of an isoxazole ring substituted with an amino group at the 3-position.

Table 1: Physical and Chemical Properties of **3-Isoxazamine**

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₄ N ₂ O	[1][2]
Molecular Weight	84.08 g/mol	[1][2]
CAS Number	1750-42-1	[1][2]
Appearance	Clear yellow liquid or solid	[2][3]
Melting Point	23 °C	[3]
Boiling Point	226-228 °C (lit.)	[2][3]
Density	1.138 g/mL at 25 °C (lit.)	[2][3]
Refractive Index (n _{20/D})	1.511 (lit.)	[2][3]
Flash Point	113 °C (>230 °F)	[2][3]
pKa	2.27 ± 0.10 (Predicted)	[3]
Solubility	Soluble in ethanol, ether.	[4]

Spectroscopic Data

The structural elucidation of **3-Isoxazoline** is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for **3-Isoxazoline**

Spectrum Type	Key Features/Signals	Reference(s)
¹ H NMR	Data available, specific shifts depend on solvent and instrument.	[1]
¹³ C NMR	Data available, specific shifts depend on solvent and instrument.	[1]
Infrared (IR)	Characteristic peaks for N-H, C=N, and C-O bonds.	[1]
Mass Spectrometry (MS)	Molecular ion peak corresponding to its molecular weight.	[1]

Synthesis and Experimental Protocols

3-Isoxazamine can be synthesized through the cyclization reaction of propiolonitrile with hydroxylamine in an alkaline medium.[4]

Synthesis of 3-Isoxazamine

Reaction Scheme:

Propiolonitrile + Hydroxylamine Hydrochloride --(NaOH)--> **3-Isoxazamine**

Experimental Protocol:

- Preparation of Propiolonitrile: Propiolonitrile is prepared from propiolamide and phosphorus pentachloride.[4]
- Reaction with Hydroxylamine: To a solution of propiolonitrile in ethanol, a solution of hydroxylamine hydrochloride in an aqueous sodium hydroxide solution is added with ice-cooling.[4]
- Reaction Conditions: The reaction mixture is allowed to stand at room temperature overnight. [4]

- **Work-up and Purification:** The reaction mixture is saturated with sodium chloride and extracted several times with ether. The combined ether extracts are dried over anhydrous sodium sulfate. The ether is then removed by distillation, and the resulting **3-Isoxazolamine** can be further purified by vacuum distillation (boiling point 75-76 °C at 4 mm Hg).[4]

Spectroscopic Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR: Samples are typically dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

3.2.2. Infrared (IR) Spectroscopy

- **Attenuated Total Reflectance (ATR)-IR:** A small amount of the liquid or solid sample is placed directly on the ATR crystal. The spectrum is recorded over a standard range (e.g., 4000-400 cm^{-1}).

3.2.3. Mass Spectrometry (MS)

- **Electron Ionization (EI)-MS:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds. The compound is ionized by an electron beam, and the resulting fragments are analyzed based on their mass-to-charge ratio (m/z).

Biological Context and Potential Signaling Pathways

While specific signaling pathways for **3-Isoxazolamine** are not extensively documented, the isoxazole scaffold is present in numerous biologically active molecules. Derivatives of 3-aminoisoxazole have been investigated for various therapeutic applications.

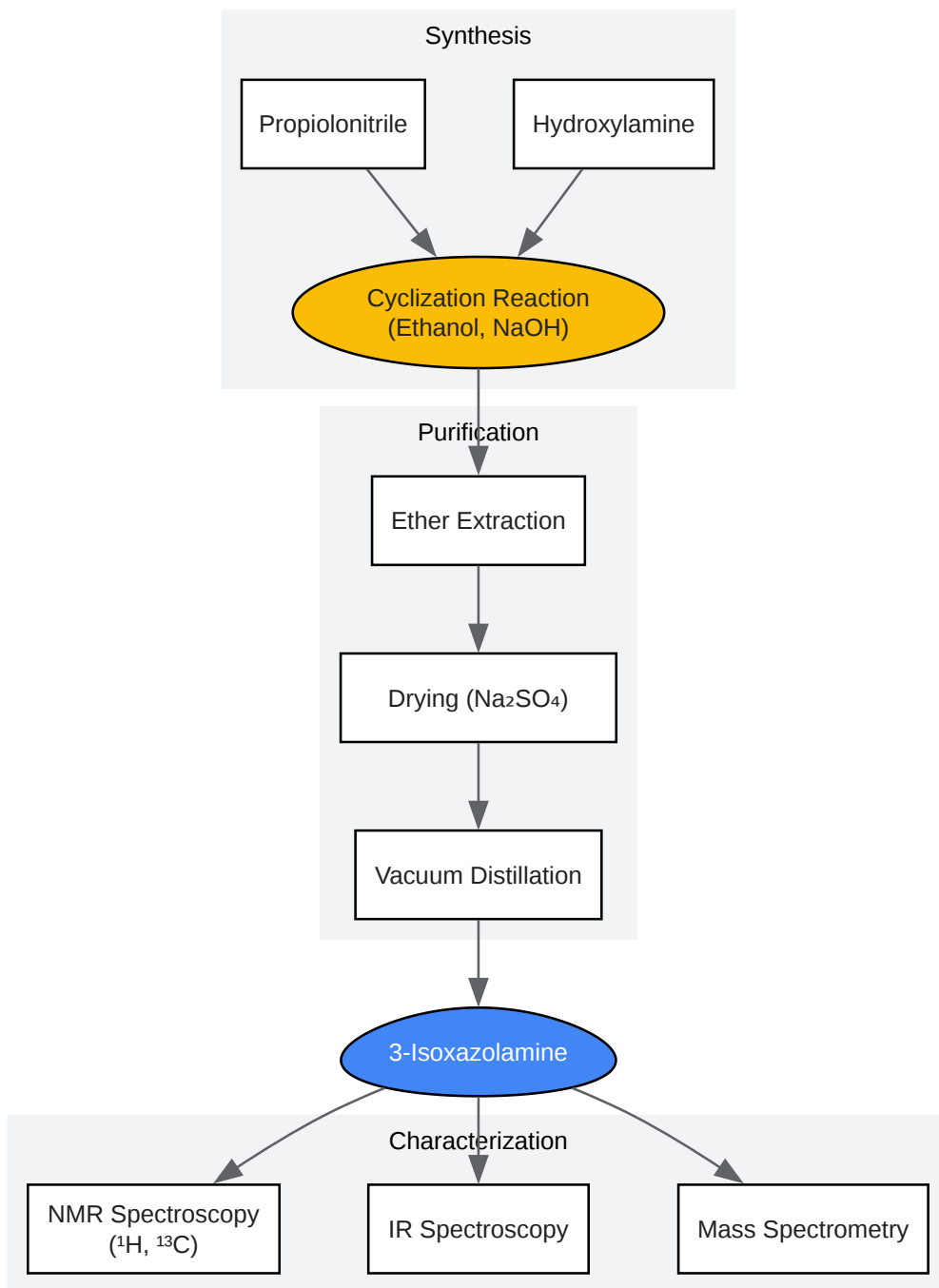
- **Stearoyl-CoA Desaturase (SCD1) Inhibition:** N-substituted 3-aminoisoxazolines have been identified as inhibitors of SCD1, an enzyme involved in lipid metabolism.[5] The dysregulation of SCD1 is implicated in various metabolic diseases and cancers.[4]

- Metabotropic Glutamate Receptor (mGluR) Modulation: Isoxazole-containing compounds have been shown to act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs).[6] These receptors are involved in modulating synaptic transmission and neuronal excitability in the central nervous system.[5][7]

Visualizations

General Synthesis and Characterization Workflow

General Workflow for 3-Isoxazoline Synthesis and Analysis

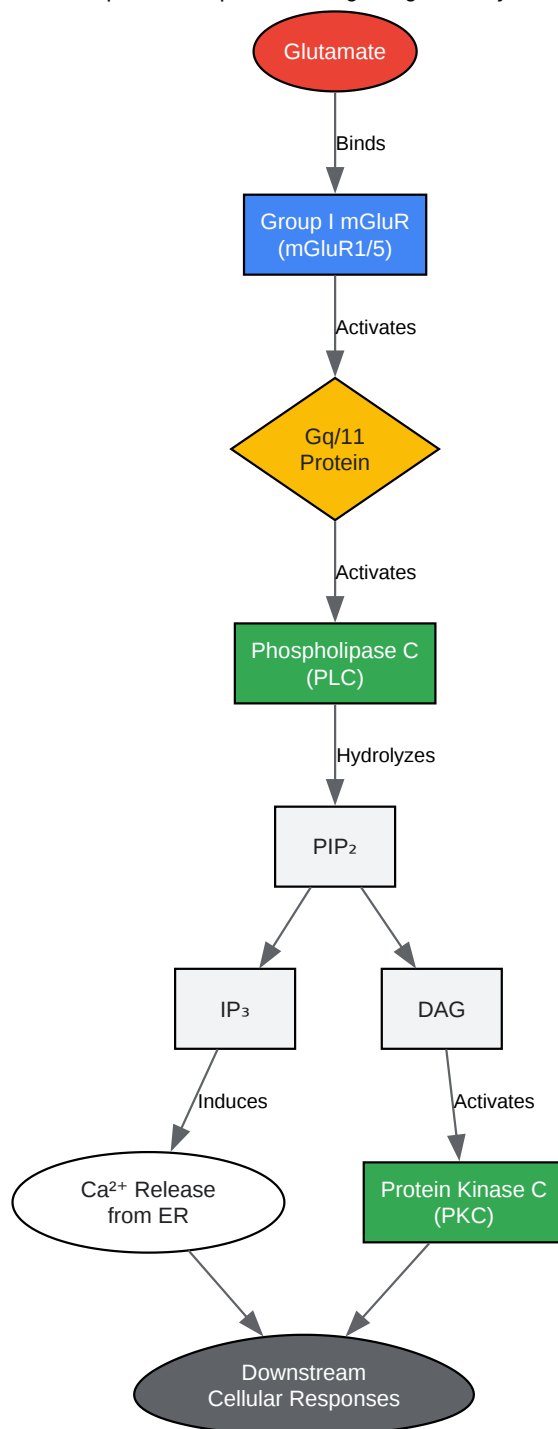


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Caption: Workflow for the synthesis and analysis of **3-Isoxazoline**.

Potential Biological Signaling Pathway: Group I mGluR

Simplified Group I mGluR Signaling Pathway



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Caption: A simplified signaling cascade for Group I metabotropic glutamate receptors.

Safety and Handling

3-Isoxazolamine is classified as an irritant, causing skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, protected from light.[3]

Conclusion

3-Isoxazolamine is a valuable heterocyclic building block with well-defined physical and chemical properties. Its synthesis is achievable through established chemical routes, and its structure can be confirmed by standard spectroscopic methods. The presence of the isoxazole motif suggests a high potential for biological activity, with plausible involvement in pathways such as those modulated by SCD1 and mGluRs. This guide provides a foundational resource for researchers and professionals in drug discovery and development to facilitate further investigation and application of this compound.

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